N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide
Description
Properties
Molecular Formula |
C28H27NO5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C28H27NO5/c1-28(2,3)19-8-6-17(7-9-19)26-16-24(30)23-14-20(10-11-25(23)34-26)29-27(31)18-12-21(32-4)15-22(13-18)33-5/h6-16H,1-5H3,(H,29,31) |
InChI Key |
WZZNZXCLPMHVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Regiochemical Control
Under concentrated sulfuric acid catalysis (5 mol%), 4-tert-butylphenol reacts with ethyl acetoacetate at 80°C for 6 hours, yielding 7-hydroxy-2-(4-tert-butylphenyl)-4H-chromen-4-one . The tert-butyl group directs electrophilic substitution to the ortho position relative to the hydroxyl group, ensuring regioselective formation of the coumarin scaffold.
Key Parameters
Alternative Catalytic Systems
Tungstate sulfuric acid (TSA), a reusable heterogeneous catalyst, offers an eco-friendly alternative. In solvent-free conditions, TSA (10 wt%) promotes condensation at 90°C, achieving comparable yields (78%) while reducing waste.
Functionalization at Position 6: Nitration and Reduction
Introducing the benzamide group at position 6 necessitates a nitro intermediate, followed by reduction to an amine.
Nitration of the Coumarin Core
Nitration of 7-hydroxy-2-(4-tert-butylphenyl)-4H-chromen-4-one using fuming HNO₃ (2 equiv) in H₂SO₄ at 0–5°C selectively installs a nitro group at position 6, guided by the electron-donating tert-butyl group.
Reaction Profile
Catalytic Hydrogenation of Nitro to Amine
The nitro group is reduced to an amine using 10% Pd/C under H₂ (1 atm) in ethanol at 25°C for 4 hours, affording 6-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one .
Optimization Data
| Catalyst | H₂ Pressure | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C | 1 atm | 4 | 92 |
| Fe/NH₄Cl | - | 12 | 65 |
Acylation with 3,5-Dimethoxybenzoyl Chloride
The final step involves coupling the amine with 3,5-dimethoxybenzoyl chloride to form the tertiary benzamide.
Schotten-Baumann Acylation
In a biphasic system (NaOH/CH₂Cl₂), 6-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one reacts with 3,5-dimethoxybenzoyl chloride (1.2 equiv) at 0°C, followed by stirring at 25°C for 2 hours.
Yield and Purity
Coupling Reagent-Mediated Synthesis
For improved efficiency, HATU (1.1 equiv) and DIPEA (3 equiv) in DMF facilitate amide bond formation at 25°C within 1 hour, achieving 89% yield.
Comparative Analysis
| Method | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | - | 2 | 81 |
| HATU/DIPEA | 1.1 equiv | 1 | 89 |
One-Pot TSA-Catalyzed Condensation
A streamlined approach utilizes tungstate sulfuric acid (TSA) to condense 5,7-dihydroxycoumarin , 4-tert-butylbenzaldehyde , and 3,5-dimethoxybenzamide in a single pot.
Reaction Mechanism
TSA catalyzes both Knoevenagel condensation (between aldehyde and coumarin) and subsequent amidation, forming the target compound in 76% yield.
Advantages
-
Solvent-free conditions
-
Catalyst recyclability (5 cycles without loss of activity)
Challenges and Optimization Strategies
Regioselectivity in Nitration
The tert-butyl group’s steric bulk occasionally leads to para-nitration byproducts. Employing ultrasound-assisted nitration (40 kHz, 30°C) enhances position 6 selectivity, increasing yield to 74%.
Amine Oxidation Mitigation
During hydrogenation, over-reduction to hydroxylamine is minimized by adding NH₄Cl (1 equiv) as a proton source.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, H-5), 7.89 (d, J=8.5 Hz, 2H, tert-butylphenyl), 6.94 (s, 2H, OCH₃), 6.52 (s, 1H, H-3).
-
HRMS (ESI+) : m/z 512.2178 [M+H]⁺ (calc. 512.2172).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized chromen-4-one derivatives.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the chromen-4-one core or benzamide group. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Calculated based on substituent contributions; exact data unavailable in provided evidence.
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- The tert-butyl group in the target compound increases steric bulk compared to the ethoxy group in its chromen-4-one analog . This may enhance binding to hydrophobic enzyme pockets but reduce solubility.
- Dimethoxybenzamide moieties (common in Isoxaben and the target compound) are associated with interactions involving hydrogen bonding or π-stacking in herbicide targets .
Structural vs. Functional Divergence: While Isoxaben (herbicide) and Propanil (herbicide) share benzamide features, their core structures (isoxazole vs. propanamide) dictate distinct modes of action.
Crystallography and Computational Tools :
- Structural analysis of analogs like the ethoxyphenyl derivative likely employs programs such as SHELX for crystallographic refinement and WinGX/ORTEP for visualization . These tools aid in understanding how substituents influence molecular packing and stability.
Biological Activity
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide is a synthetic compound that belongs to the class of chromenone derivatives. Its unique structure, characterized by a chromenone core, a tert-butylphenyl group, and a methoxybenzamide moiety, has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C₂₆H₂₃N₃O₃
Molecular Weight : Approximately 425.49 g/mol
| Component | Description |
|---|---|
| Chromenone Core | Bicyclic structure with a carbonyl group |
| tert-Butylphenyl Group | Enhances lipophilicity and stability |
| Methoxybenzamide Moiety | Influences binding affinity to proteins |
The biological activity of this compound primarily involves its interaction with mitochondrial complex II. The compound binds to this target, inhibiting its function and disrupting the electron transport chain. This inhibition leads to decreased cellular energy production, which can significantly affect cell viability and proliferation.
Biochemical Pathways Affected
- Inhibition of Mitochondrial Complex II : This action disrupts the electron transport chain and the citric acid cycle.
- Modulation of Enzymatic Activity : The compound may interact with various enzymes, potentially modulating their activity through its chromenone core and methoxybenzamide moiety .
Biological Activity
Numerous studies have explored the biological activity of similar compounds within the chromenone class, highlighting their potential therapeutic applications:
- Anti-Alzheimer's Properties : Compounds with similar structures have shown promise in inhibiting cholinesterase enzymes (AChE and BChE), which are critical in Alzheimer's disease pathology .
- Cytotoxicity Studies : Preliminary studies indicate that derivatives of chromenones exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. For instance, certain analogs demonstrated IC50 values indicating moderate cytotoxic effects .
Case Studies
- Cholinesterase Inhibition : Research highlighted that chromenone derivatives can effectively inhibit AChE and BChE with IC50 values ranging from 10.4 μM to 24.3 μM, suggesting potential use in treating neurodegenerative diseases .
- Cytotoxic Effects on Cancer Cells : In vitro studies have shown that specific chromenone derivatives exhibit cytotoxic effects on MCF-7 cells, indicating their potential as anti-cancer agents. The mechanism behind this activity may involve apoptosis induction or cell cycle arrest .
Q & A
Q. What are the standard synthetic routes for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide, and how are key intermediates characterized?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Condensation of chromen-4-one derivatives with 4-tert-butylphenyl groups via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce the aryl moiety .
- Step 2 : Amidation using 3,5-dimethoxybenzoyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP) as a catalyst .
- Characterization : Intermediates are validated using -/-NMR for functional groups, HRMS for molecular weight confirmation, and HPLC for purity assessment (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). -NMR confirms carbonyl (C=O, δ ~170 ppm) and chromen-4-one ring carbons .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm) and aromatic C-H (3050–3100 cm) .
- Mass Spectrometry : HRMS with ESI+/ESI− ionization detects the molecular ion peak (e.g., [M+H]) to verify stoichiometry .
Q. What are the common biological activities associated with this compound?
- Methodological Answer :
- Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays. IC values are calculated to assess potency, with structural analogs showing IC < 10 µM .
- Antimicrobial Activity : Test using disc diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Zone of inhibition >15 mm indicates efficacy .
- Antioxidant Potential : DPPH radical scavenging assays measure free radical stabilization by methoxy groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., DCM/hexane). Refine data using SHELXL for bond lengths/angles and Mercury CSD 2.0 for void analysis and packing motifs .
- Validation : Compare experimental data with DFT-optimized geometries (e.g., Gaussian 09) to resolve discrepancies in torsion angles (±5°) .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate IC values from multiple assays (e.g., NCI-60 panel) and apply ANOVA to identify outliers.
- Structural Modifications : Introduce substituents (e.g., halogenation at position 6) to isolate SAR trends. Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like topoisomerase II .
Q. What advanced techniques elucidate interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips. Measure binding kinetics (k/k) at varying compound concentrations (1 nM–100 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic (e.g., H-bonding) vs. entropic (hydrophobic) interactions .
Q. How to optimize stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13, UV light, and oxidative (HO) environments. Monitor degradation via LC-MS and identify byproducts (e.g., demethylation at methoxy groups) .
- Microsomal Stability Assays : Use liver microsomes (human/rat) to calculate half-life (t) and intrinsic clearance (Cl) .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
